Alcohols, C12-14-secondary, .beta.-(2-hydroxyethoxy), ethoxylated Alcohols, C12-14-secondary, .beta.-(2-hydroxyethoxy), ethoxylated
Brand Name: Vulcanchem
CAS No.: 146340-15-0
VCID: VC0134567
InChI: InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O
Molecular Formula: C49H63N20O32P5
Molecular Weight: 1599 g/mol

Alcohols, C12-14-secondary, .beta.-(2-hydroxyethoxy), ethoxylated

CAS No.: 146340-15-0

Main Products

VCID: VC0134567

Molecular Formula: C49H63N20O32P5

Molecular Weight: 1599 g/mol

Alcohols, C12-14-secondary, .beta.-(2-hydroxyethoxy), ethoxylated - 146340-15-0

CAS No. 146340-15-0
Product Name Alcohols, C12-14-secondary, .beta.-(2-hydroxyethoxy), ethoxylated
Molecular Formula C49H63N20O32P5
Molecular Weight 1599 g/mol
IUPAC Name [(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1
Standard InChIKey PIOSCCNVYGDWCA-BFVNWSFKSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O
PubChem Compound 444623
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator